molecular formula C29H21Cl2N3O2 B299924 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

Número de catálogo B299924
Peso molecular: 514.4 g/mol
Clave InChI: DLFHSSOBDXNKJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione inhibits BTK by binding to the enzyme's active site, thereby preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been shown to induce apoptosis of malignant B-cells and inhibit tumor growth in xenograft models of CLL, MCL, and DLBCL. 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has also been shown to inhibit the production of cytokines, such as interleukin-6 (IL-6), which are involved in the growth and survival of malignant B-cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for B-cell malignancies. However, like most small molecule inhibitors, 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has some limitations, including the potential for off-target effects and the development of resistance.
List of

Direcciones Futuras

1. Combination therapy: 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione is currently being evaluated in combination with other agents, such as the anti-CD20 antibody rituximab, for the treatment of B-cell malignancies. Further studies are needed to determine the optimal combination regimens and dosing schedules.
2. Biomarker identification: Biomarkers that predict response to BTK inhibition are needed to identify patients who are most likely to benefit from 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione therapy.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. Safety and tolerability: The safety and tolerability of 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione in humans need to be further evaluated in clinical trials.
5. Other indications: BTK is also involved in the pathogenesis of other diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the potential of 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione and other BTK inhibitors for the treatment of these diseases.

Métodos De Síntesis

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, which are then coupled to form the final product. The process involves several purification steps to obtain the final product in high purity.

Aplicaciones Científicas De Investigación

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.

Propiedades

Nombre del producto

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

Fórmula molecular

C29H21Cl2N3O2

Peso molecular

514.4 g/mol

Nombre IUPAC

1//'-[(2,6-dichlorophenyl)methyl]-3-(3-methylphenyl)spiro[1H-quinazoline-2,3//'-indole]-2//',4-dione

InChI

InChI=1S/C29H21Cl2N3O2/c1-18-8-6-9-19(16-18)34-27(35)20-10-2-4-14-25(20)32-29(34)22-11-3-5-15-26(22)33(28(29)36)17-21-23(30)12-7-13-24(21)31/h2-16,32H,17H2,1H3

Clave InChI

DLFHSSOBDXNKJZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=C(C=CC=C6Cl)Cl

SMILES canónico

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=C(C=CC=C6Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.